molecular formula C16H20N2O B2722661 N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide CAS No. 2411301-51-2

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide

Cat. No. B2722661
CAS RN: 2411301-51-2
M. Wt: 256.349
InChI Key: IUVPLXCKPAALSQ-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to have analgesic effects and can act as a dopamine reuptake inhibitor. In oncology, it has been studied for its potential anti-cancer properties. In immunology, it has been shown to modulate the immune response.

Mechanism of Action

The exact mechanism of action of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This, in turn, leads to an increase in dopamine signaling, which may contribute to its analgesic effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have analgesic effects and can reduce pain sensitivity. It has also been shown to have anti-inflammatory effects and can modulate the immune response. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide in lab experiments is its potential therapeutic applications in various fields. It has been extensively studied and has shown promising results in animal studies. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential applications in other fields, such as psychiatry and infectious diseases. Additionally, future studies could focus on developing novel derivatives of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide can be achieved through several methods, including the reaction of 1-methyl-4-piperidone with phenylacetylene in the presence of a base. Another method involves the reaction of 1-methyl-4-piperidone with propargyl bromide in the presence of a base. The yield of the product varies depending on the method used.

properties

IUPAC Name

N-(1-methyl-2-phenylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-7-16(19)17-14-10-11-18(2)15(12-14)13-8-5-4-6-9-13/h4-6,8-9,14-15H,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPLXCKPAALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C(C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-2-phenylpiperidin-4-yl)but-2-ynamide

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